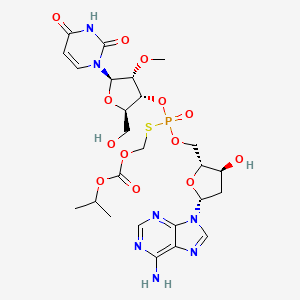

Inarigivir Soproxil

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCYTUJOSMYXLE-JDLSZIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5C=CC(=O)NC5=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N7O13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942123-43-5 | |

| Record name | Inarigivir soproxil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942123435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inarigivir soproxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INARIGIVIR SOPROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365052M0DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Inarigivir Soproxil: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir Soproxil is an investigational oral prodrug designed as an agonist of the innate immune system. Its primary mechanism of action involves the activation of two key intracellular pattern recognition receptors: Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This dual activation triggers a downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This interferon-mediated response endows this compound with broad-spectrum antiviral activity, particularly against RNA viruses. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with this compound.

Core Mechanism of Action: Dual Agonism of RIG-I and NOD2

This compound is a dinucleotide analog that, once intracellularly metabolized to its active form, mimics viral RNA signatures, thereby engaging with and activating RIG-I and NOD2.

RIG-I Pathway Activation

The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune response to viral infections. This compound activates this pathway through the following steps:

-

Recognition and Binding: The active metabolite of this compound binds to the helicase domain of RIG-I.

-

Conformational Change: This binding induces a conformational change in RIG-I, exposing its caspase activation and recruitment domains (CARDs).

-

MAVS Interaction: The exposed CARDs of RIG-I interact with the mitochondrial antiviral-signaling protein (MAVS).

-

Signal Transduction: This interaction leads to the recruitment and activation of downstream signaling molecules, including TRAF3, TBK1, and IKKε.

-

IRF3/7 Phosphorylation: TBK1 and IKKε phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and IRF7.

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 and IRF7 dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes (IFN-α/β), inducing their transcription.

NOD2 Pathway Activation

NOD2 is a cytoplasmic sensor that typically recognizes bacterial peptidoglycan fragments. This compound also activates this pathway, leading to a complementary inflammatory response:

-

NOD2 Recognition: The active form of this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2.

-

Oligomerization and RIPK2 Recruitment: This binding induces the oligomerization of NOD2 and the recruitment of the serine-threonine kinase RIPK2 (also known as RICK).

-

NF-κB and MAPK Activation: RIPK2 activation leads to the recruitment of the IKK complex and subsequent phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, allowing its translocation to the nucleus. Concurrently, the MAPK pathway is activated.

-

Pro-inflammatory Cytokine Production: Nuclear NF-κB and activated MAPK pathways induce the transcription of various pro-inflammatory cytokines, such as TNF-α and IL-6.

Signaling Pathway Diagrams

Quantitative Data

The antiviral activity of this compound has been quantified in various in vitro and clinical settings.

In Vitro Antiviral Activity

| Virus | Cell Line/System | Parameter | Value (μM) |

| Hepatitis C Virus (HCV) Genotype 1a | HCV Replicon System | EC50 | 2.2 |

| Hepatitis C Virus (HCV) Genotype 1b | HCV Replicon System | EC50 | 1.0 |

| Lamivudine-resistant HBV | HepG2.2.15 cells | EC50 | 2.1 |

Clinical Trial Data (Phase 2, Chronic Hepatitis B)

| Parameter | 25 mg Dose | 50 mg Dose | 100 mg Dose | 200 mg Dose | Placebo |

| Mean HBV DNA Reduction (log10 IU/mL) | -0.61 | -0.89 | -1.12 | -1.58 | -0.04 |

| Mean HBV RNA Reduction (log10 copies/mL) | -0.39 | -0.45 | -0.51 | -0.58 | -0.15 |

| Mean HBsAg Reduction (log10 IU/mL) | -0.10 | -0.13 | -0.16 | -0.18 | +0.003 |

Experimental Protocols

In Vitro Antiviral Assay for HCV using a Replicon System

This protocol outlines the general steps for determining the EC50 of this compound against HCV using a luciferase reporter replicon system.

Objective: To quantify the inhibition of HCV RNA replication by this compound.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of analysis.

-

Compound Addition: The following day, add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Assay for HBV using HepG2.2.15 Cells

This protocol describes a method to assess the antiviral activity of this compound against HBV using the HepG2.2.15 cell line, which constitutively produces HBV virions.

Objective: To determine the effect of this compound on HBV DNA replication.

Materials:

-

HepG2.2.15 cells.

-

Cell culture medium (e.g., MEM) supplemented with FBS and antibiotics.

-

This compound stock solution in DMSO.

-

24-well cell culture plates.

-

DNA extraction kit.

-

Quantitative real-time PCR (qPCR) machine and reagents for HBV DNA quantification.

Methodology:

-

Cell Seeding: Plate HepG2.2.15 cells in 24-well plates and allow them to adhere and grow to confluence.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a no-drug control and a positive control (e.g., Lamivudine).

-

Incubation and Media Change: Incubate the cells for a specified period (e.g., 6-9 days), changing the medium and re-dosing with the compound every 2-3 days.

-

DNA Extraction: At the end of the treatment period, harvest the cells and extract total intracellular DNA.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

-

Data Analysis: Determine the EC50 value by analyzing the reduction in HBV DNA levels as a function of this compound concentration.

Clinical Development and Safety Profile

This compound has been evaluated in clinical trials for the treatment of chronic hepatitis B. Phase 2 studies demonstrated dose-dependent reductions in HBV DNA, HBV RNA, and HBsAg levels. However, the clinical development of this compound for HBV was discontinued due to safety concerns, including reports of serious adverse events.[1] This underscores the importance of careful safety monitoring in the development of innate immune agonists.

Conclusion

This compound represents a novel approach to antiviral therapy by targeting the host's innate immune system. Its dual agonism of RIG-I and NOD2 results in a robust interferon-mediated response with broad-spectrum antiviral activity. While demonstrating efficacy in reducing viral loads, particularly for HCV and HBV, its clinical development has been hampered by safety issues. The detailed mechanistic understanding, quantitative data, and experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working on novel immunomodulatory and antiviral agents.

References

Inarigivir Soproxil: An In-Depth Technical Guide on its RIG-I Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir Soproxil (formerly SB 9200) is a first-in-class, orally bioavailable small molecule designed as a prodrug of SB 9000. It functions as an agonist of the innate immune system, primarily through the activation of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][2][3] This activation triggers the interferon (IFN) signaling cascade, leading to a broad-spectrum antiviral response.[3] Inarigivir has demonstrated potent antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), norovirus, and respiratory syncytial virus (RSV).[3] This technical guide provides a comprehensive overview of this compound's RIG-I agonist activity, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols.

Mechanism of Action: RIG-I and NOD2 Pathway Activation

This compound acts as a modulator of the innate immune system by activating two key pattern recognition receptors (PRRs): RIG-I and NOD2.[1][2][3]

RIG-I Signaling Pathway

RIG-I is a cytoplasmic sensor that detects viral RNA, a key pathogen-associated molecular pattern (PAMP). Upon binding of its ligand, which for Inarigivir is thought to mimic viral RNA, RIG-I undergoes a conformational change. This change exposes its caspase activation and recruitment domains (CARDs). The exposed CARDs then interact with the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of downstream signaling cascades. This ultimately results in the phosphorylation and activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, establishing an antiviral state.

Caption: this compound-mediated RIG-I signaling pathway.

NOD2 Signaling Pathway

In addition to RIG-I, Inarigivir also activates NOD2, a cytoplasmic receptor that typically recognizes bacterial muramyl dipeptide (MDP). The activation of NOD2 by Inarigivir leads to the recruitment of the serine/threonine kinase RIPK2. This interaction facilitates the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, resulting in the production of pro-inflammatory cytokines. The dual agonism of RIG-I and NOD2 likely contributes to a more robust and multifaceted innate immune response.

Caption: this compound-mediated NOD2 signaling pathway.

Quantitative Antiviral Activity

This compound has demonstrated significant antiviral activity across various viral infections in both preclinical and clinical studies.

In Vitro Anti-HCV Activity

The antiviral activity of Inarigivir against HCV was evaluated using genotype 1 HCV replicon systems.[3]

| HCV Genotype | EC50 (µM) | EC90 (µM) |

| 1a | 2.2 | 8.0 |

| 1b | 1.0 | 6.0 |

| Table 1: In vitro anti-HCV activity of this compound in genotype 1 replicon systems.[3] |

Clinical Anti-HBV Activity

A Phase 2, open-label, randomized, multiple-dose study evaluated the efficacy of Inarigivir in treatment-naïve patients with chronic hepatitis B.[4] Patients received Inarigivir at doses of 25, 50, 100, or 200 mg, or a placebo, for 12 weeks.[4]

| Treatment Group | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Reduction in HBsAg (log10 IU/mL) |

| Placebo | 0.0352 | -0.1474 | +0.0026 |

| Inarigivir 25 mg | 0.6116 | -0.3856 | -0.0956 |

| Inarigivir 50 mg | N/A | N/A | N/A |

| Inarigivir 100 mg | N/A | N/A | N/A |

| Inarigivir 200 mg | 1.5774 | -0.5794 | -0.1818 |

| Table 2: Least squares mean reductions in HBV viral markers from baseline after 12 weeks of Inarigivir treatment.[4] (N/A: Data not available in the provided search results). |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

HCV Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV.

Workflow:

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

Inarigivir Soproxil: A Technical Guide to NOD2 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir Soproxil (formerly SB 9200) is a first-in-class, orally bioavailable small molecule designed as a modulator of the innate immune system. It functions as a dual agonist of Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Activation of these intracellular pattern recognition receptors triggers downstream signaling cascades, culminating in an antiviral response. This technical guide provides an in-depth overview of the activation of the NOD2 pathway by this compound, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for assessing its activity.

While this compound has demonstrated broad-spectrum antiviral activity against RNA viruses such as hepatitis C virus (HCV), norovirus, respiratory syncytial virus (RSV), and influenza, as well as hepatitis B virus (HBV), its clinical development for HBV was discontinued due to safety concerns, including instances of severe hepatotoxicity.[2][3][4] This document serves as a scientific resource for understanding the compound's interaction with the NOD2 signaling pathway.

Quantitative Data

The publicly available data on this compound primarily focuses on its antiviral efficacy. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiviral Activity of this compound against HCV [2]

| Virus Genotype | EC50 (µM) | EC90 (µM) |

| HCV Genotype 1a | 2.2 | 8.0 |

| HCV Genotype 1b | 1.0 | 6.0 |

Table 2: Clinical Trial Data for this compound in Chronic Hepatitis B (ACHIEVE Trial) [5]

| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) at 12 weeks | Mean Reduction in HBV RNA (log10 copies/mL) at 12 weeks | Mean Reduction in HBsAg (log10 IU/mL) at 12 weeks |

| 25 mg | 0.61 | -0.39 | -0.10 |

| 50 mg | Not Reported | Not Reported | Not Reported |

| 100 mg | Not Reported | Not Reported | -0.18 |

| 200 mg | 1.58 | -0.58 | -0.18 |

| Placebo | 0.04 | -0.15 | +0.003 |

NOD2 Signaling Pathway Activated by this compound

Upon entering the cell, this compound is processed into its active form, which then engages with the NOD2 protein. This interaction is believed to induce a conformational change in NOD2, leading to its oligomerization and the recruitment of the downstream adaptor protein, Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). The subsequent formation of a "nodosome" complex initiates a signaling cascade that results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). These transcription factors then translocate to the nucleus to drive the expression of pro-inflammatory cytokines and type I interferons, establishing an antiviral state within the cell and in the surrounding tissue.

Experimental Protocols

Assessment of NOD2 Activation using an NF-κB Reporter Assay

This protocol describes a cell-based assay to quantify the activation of the NOD2 signaling pathway by measuring the induction of an NF-κB-dependent reporter gene.

1. Cell Line and Reagents:

-

Cell Line: HEK-Blue™ hNOD2 cells (InvivoGen), which are HEK293 cells stably co-transfected with the human NOD2 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[6][7]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL Normocin™, 100 µg/mL Zeocin™, and 30 µg/mL Blasticidin.

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control: L18-MDP (InvivoGen), a known NOD2 agonist.

-

Detection Reagent: QUANTI-Blue™ Solution (InvivoGen).

2. Assay Procedure:

-

Cell Seeding: Plate HEK-Blue™ hNOD2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (L18-MDP) in culture medium. Add 20 µL of the diluted compounds to the respective wells. For the negative control, add 20 µL of medium with the vehicle.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Add 20 µL of the cell supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

3. Data Analysis:

-

Calculate the fold induction of NF-κB activation by dividing the absorbance of the compound-treated wells by the absorbance of the vehicle-treated wells.

-

Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow for Assessing NOD2-Mediated Cytokine Production

This workflow outlines the steps to measure the production of pro-inflammatory cytokines, such as IL-8 and TNF-α, following stimulation of immune cells with this compound.

Conclusion

This compound is a potent activator of the innate immune system through the NOD2 and RIG-I pathways. While its clinical development has been halted, the study of its mechanism of action provides valuable insights into the therapeutic potential of targeting these pathways for antiviral and immunomodulatory purposes. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate the intricate role of NOD2 signaling in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. invivogen.com [invivogen.com]

- 7. invivogen.com [invivogen.com]

Inarigivir Soproxil: A Technical Guide to its Modulation of Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inarigivir soproxil (formerly SB 9200) is an orally bioavailable small molecule prodrug designed to modulate the innate immune system. As an agonist of the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways, inarigivir stimulates the production of endogenous interferons and other antiviral effector molecules. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its preclinical and clinical data, detailed signaling pathways, and a discussion of its therapeutic potential and limitations. The development of inarigivir for chronic hepatitis B was notably halted due to safety concerns, a critical aspect that will be addressed herein.

Introduction

The innate immune system provides the first line of defense against invading pathogens. Pattern recognition receptors (PRRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering downstream signaling cascades that lead to the production of interferons (IFNs) and other pro-inflammatory cytokines. This compound is a dinucleotide that acts as a PAMP mimic, thereby activating specific PRRs to elicit a broad-spectrum antiviral state. This document will delve into the technical details of inarigivir's interaction with the innate immune system, providing a valuable resource for researchers in the fields of immunology, virology, and drug development.

Mechanism of Action: Dual Agonism of RIG-I and NOD2

This compound functions as a prodrug that is converted to its active form, which then acts as a dual agonist for two key intracellular PRRs: RIG-I and NOD2.[1] This dual activation is a unique feature of the molecule and is central to its immunomodulatory effects.

RIG-I Signaling Pathway

RIG-I is a cytosolic sensor of viral RNA. Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the activation of mitochondrial antiviral-signaling protein (MAVS), which in turn triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases phosphorylate and activate interferon regulatory factors 3 and 7 (IRF3/7), which translocate to the nucleus and induce the expression of type I and type III interferons.

NOD2 Signaling Pathway

NOD2 is a cytosolic sensor that primarily recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Inarigivir's activation of NOD2 suggests a broader ligand recognition spectrum for this receptor. Upon activation, NOD2 oligomerizes and recruits receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Antiviral Activity of this compound against HCV

| HCV Genotype | EC50 (µM) | EC90 (µM) | Cell System | Reference |

| 1a | 2.2 | 8.0 | Genotype 1 HCV replicon system | [2] |

| 1b | 1.0 | 6.0 | Genotype 1 HCV replicon system | [2] |

Table 2: Phase 2 Clinical Trial Results in Treatment-Naïve Chronic Hepatitis B Patients (12 weeks treatment)

| Parameter | 25 mg Inarigivir | 50 mg Inarigivir | 100 mg Inarigivir | 200 mg Inarigivir | Placebo | Reference |

| Mean Reduction in HBV DNA (log10 IU/mL) | 0.61 | Not Reported | Not Reported | 1.58 | 0.04 | [3] |

| Mean Change in HBV RNA (log10 copies/mL) | -0.39 | -0.45 | -0.48 | -0.58 | -0.15 | [3] |

| Mean Change in HBsAg (log10 IU/mL) | -0.10 | -0.13 | -0.15 | -0.18 | +0.0026 | [3] |

| Mean Reduction in ALT (U/L) | 23.3 | 25.8 | 30.1 | 33.8 | 0.7 | [3] |

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following provides an overview of the likely methodologies employed.

In Vitro Antiviral Activity Assay (HCV Replicon System)

This assay is a standard method for evaluating the antiviral activity of compounds against Hepatitis C virus.

Methodology Overview:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured under standard conditions. These replicons contain a reporter gene (e.g., luciferase) or can be quantified directly by RT-PCR.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).

-

Quantification of Viral Replication: HCV RNA levels are quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

-

Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound is determined using a standard assay (e.g., MTS or CellTiter-Glo) to ensure that the observed antiviral effect is not due to cell death.

-

Data Analysis: The EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) values are calculated from the dose-response curves.

Phase 2 Clinical Trial in Chronic Hepatitis B Patients

The ACHIEVE trial was a Phase 2, randomized, open-label, multicenter study to evaluate the safety, tolerability, and antiviral efficacy of this compound in treatment-naïve patients with chronic hepatitis B.[4]

Study Design Overview:

-

Participants: Treatment-naïve adults with chronic hepatitis B infection.

-

Intervention: Patients were randomized to receive one of four doses of this compound (25, 50, 100, or 200 mg) or placebo, administered orally once daily for 12 weeks.[3] Following the initial 12-week treatment period, all patients received the standard-of-care antiviral drug, tenofovir.[3]

-

Primary Endpoints: Safety and tolerability of this compound.

-

Secondary Endpoints: Changes from baseline in HBV DNA, HBV RNA, and HBsAg levels.

Safety and Discontinuation of Development for HBV

Despite showing promising antiviral activity, the clinical development of this compound for the treatment of chronic hepatitis B was terminated.[5] This decision was made due to unexpected serious adverse events observed in the Phase IIb CATALYST trials, including one patient death.[5] Reports indicated evidence of hepatocellular dysfunction and elevations in alanine transaminase (ALT) that were potentially consistent with liver injury rather than the expected immune-mediated flares.[5]

Conclusion

This compound is a potent modulator of the innate immune system with a unique dual mechanism of action, activating both the RIG-I and NOD2 signaling pathways. Preclinical and early clinical data demonstrated its potential as an antiviral agent, particularly against HCV and HBV. However, the significant safety concerns that emerged during later-stage clinical trials for HBV ultimately led to the discontinuation of its development for this indication. This case highlights the critical importance of thorough safety and toxicology evaluations in the development of novel immunomodulatory therapies. The information presented in this technical guide provides a comprehensive overview of this compound for the scientific community, offering valuable insights into its biological activity and the challenges associated with harnessing the power of the innate immune system for therapeutic purposes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]

Inarigivir Soproxil: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir Soproxil (formerly SB 9200) is a novel, orally bioavailable small molecule prodrug of SB 9000. It has been investigated for its potential as a broad-spectrum antiviral agent. Inarigivir is a first-in-class agonist of the host innate immune system, specifically targeting the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways. This unique mechanism of action triggers an endogenous interferon (IFN) signaling cascade, leading to a pan-antiviral state. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. It is important to note that the clinical development of inarigivir for Hepatitis B Virus (HBV) was discontinued due to safety concerns observed in Phase II trials[1].

Antiviral Activity

This compound has demonstrated a broad spectrum of antiviral activity against several RNA viruses, with the most extensive data available for Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).

Table 1: In Vitro Anti-HCV Activity of this compound

| Virus Genotype | Cell System | Potency Metric | Value (µM) |

| HCV Genotype 1a | Genotype 1a replicon cells | EC50 | 2.2[2][3] |

| HCV Genotype 1b | Genotype 1b replicon cells | EC50 | 1.0[2][3] |

| HCV Genotype 1a | Genotype 1a replicon cells | EC90 | 8.0[3] |

| HCV Genotype 1b | Genotype 1b replicon cells | EC90 | 6.0[3] |

Table 2: Clinical Anti-HBV Activity of Inarigivir (12-week treatment in treatment-naïve patients)

| Inarigivir Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Reduction in HBsAg (log10 IU/mL) |

| 25 mg | 0.61 | -0.39 | -0.10 |

| 50 mg | Not Reported | -0.45 | -0.11 |

| 100 mg | Not Reported | -0.42 | -0.18 |

| 200 mg | 1.58 | -0.58 | -0.18 |

| Placebo | 0.04 | -0.15 | +0.0026 |

Data adapted from a Phase 2, open-label, randomized, multiple-dose study.[4]

Other Antiviral Activity

This compound has also been reported to exhibit antiviral activity against other RNA viruses, including norovirus, respiratory syncytial virus (RSV), and influenza virus.[2][3] However, specific quantitative data such as EC50 values from publicly available sources are limited for these viruses.

Mechanism of Action: RIG-I and NOD2 Signaling Activation

This compound acts as an immunomodulator by activating two key intracellular pattern recognition receptors (PRRs): RIG-I and NOD2.[2][3] This dual activation leads to the induction of the interferon signaling cascade, a critical component of the innate immune response to viral infections.

Diagram 1: Inarigivir-Mediated RIG-I Signaling Pathway

Caption: Inarigivir activates RIG-I, leading to MAVS-mediated IRF3 phosphorylation and nuclear translocation to induce interferon gene expression.

Diagram 2: Inarigivir-Mediated NOD2 Signaling Pathway

Caption: Inarigivir activates NOD2, which recruits RIPK2 to initiate a signaling cascade culminating in NF-κB activation and pro-inflammatory gene expression.

Experimental Protocols

HCV Replicon Assay

This assay is a cornerstone for evaluating the in vitro antiviral activity of compounds against HCV.

Objective: To determine the concentration of this compound that inhibits 50% (EC50) and 90% (EC90) of HCV RNA replication in a cell-based replicon system.

Methodology:

-

Cell Lines: Huh-7 human hepatoma cells stably expressing subgenomic HCV replicons of the desired genotype (e.g., 1a or 1b) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Preparation: this compound is serially diluted to a range of concentrations in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

-

Cell Seeding and Treatment: Replicon-containing cells are seeded in multi-well plates (e.g., 96- or 384-well) and allowed to adhere. The cells are then treated with the various concentrations of this compound. Control wells receive either vehicle (DMSO) or a known HCV inhibitor as a positive control.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification of HCV Replication:

-

Luciferase Reporter Assay: If a luciferase reporter is present in the replicon, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The EC50 and EC90 values are calculated by plotting the percentage of inhibition of HCV replication against the log of the drug concentration and fitting the data to a dose-response curve.

Diagram 3: HCV Replicon Assay Workflow

References

Inarigivir Soproxil: A Technical Guide for Hepatitis B Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir Soproxil (formerly SB 9200) is an investigational oral immunomodulator that has been evaluated for the treatment of chronic hepatitis B virus (HBV) infection. It acts as a prodrug of SB 9000, a potent agonist of the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] By activating these pattern recognition receptors (PRRs), this compound was designed to stimulate the host's innate immune response to recognize and eliminate HBV-infected cells. This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing its mechanism of action and the typical workflow for its evaluation.

While showing initial promise in reducing HBV DNA, RNA, and antigen levels in early clinical trials, the development of this compound for HBV was halted in January 2020 due to safety concerns, including a patient death in a Phase IIb trial.[2][3] Despite its discontinuation for HBV, the study of this compound and its mechanism of action provides valuable insights into the development of immunomodulatory therapies for chronic viral infections.

Core Mechanism of Action

This compound is an orally bioavailable dinucleotide that, upon intracellular conversion to its active form, SB 9000, activates the RIG-I and NOD2 signaling pathways.[1] This dual agonism triggers a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to an antiviral state within the host cell.[2][4]

Signaling Pathway Diagram

Caption: this compound's activation of RIG-I and NOD2 pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in the context of HBV infection.

Table 1: Preclinical Antiviral Activity

| Model System | This compound Concentration/Dose | Endpoint | Result | Citation |

| HCV Replicon (Genotype 1a) | EC50 | Antiviral Activity | 2.2 µM | [1][5] |

| HCV Replicon (Genotype 1b) | EC50 | Antiviral Activity | 1.0 µM | [1][5] |

| Chronic WHV Carrier Woodchucks | 30 mg/kg followed by Entecavir (ETV) | Viral Load and Antigenemia | Marked suppression and delayed viral rebound compared to ETV followed by Inarigivir | [1] |

Table 2: Phase 2 ACHIEVE Trial - Efficacy in Treatment-Naïve CHB Patients (12 weeks monotherapy)

| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Change in HBsAg (log10 IU/mL) | Citation |

| 25 mg | 0.61 | -0.39 | -0.10 | [6] |

| 50 mg | Not explicitly stated, but showed dose-dependent increase from 25mg | Not explicitly stated, but showed dose-dependent increase from 25mg | Not explicitly stated, but showed dose-dependent increase from 25mg | [4] |

| 100 mg | Dose-dependent increase from lower doses | Dose-dependent increase from lower doses | Not dose-dependent | [7] |

| 200 mg | 1.58 | -0.58 | -0.18 | [6] |

| Placebo | 0.04 | -0.15 | +0.0026 | [6] |

Table 3: Phase 2 ACHIEVE Trial - Patient Demographics (Representative Cohort)

| Characteristic | Value | Citation |

| Number of Patients | 80 (randomized 4:1 drug to placebo) | [6] |

| Gender (Male) | 60% (in 25mg cohort) | [4] |

| Mean Age | 41 years (in 25mg cohort) | [4] |

| Ethnicity | Mostly Asian (in 25mg cohort) | [4] |

Experimental Protocols

This section details the general methodologies for key experiments cited in the research of this compound.

In Vitro Antiviral Assay (HCV Replicon System)

-

Cell Culture: Huh7 cells harboring HCV subgenomic replicons (genotypes 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound.

-

Luciferase Assay: After a 72-hour incubation period, HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration.[1]

Quantification of HBV DNA, RNA, and HBsAg in Clinical Trials

-

HBV DNA Quantification: Serum HBV DNA levels are quantified using a real-time polymerase chain reaction (qPCR) assay, such as the COBAS AmpliPrep/COBAS TaqMan HBV Test. This method has a lower limit of quantification of approximately 20 IU/mL.

-

HBV RNA Quantification: Serum HBV RNA is measured using a specific reverse transcription-qPCR (RT-qPCR) assay. This requires the initial conversion of RNA to cDNA followed by qPCR amplification.

-

HBsAg Quantification: Hepatitis B surface antigen (HBsAg) levels are determined using a quantitative immunoassay, typically an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescence immunoassay (CLIA).[6]

Preclinical Evaluation in the Woodchuck Hepatitis Virus (WHV) Model

-

Animal Model: Chronically WHV-infected woodchucks are used as a surrogate model for human HBV infection. These animals develop chronic hepatitis and hepatocellular carcinoma, mimicking the disease progression in humans.

-

Dosing Regimen: this compound is administered orally at a specified dose (e.g., 30 mg/kg) for a defined period.

-

Monitoring: Serum WHV DNA levels, WHV surface antigen (WHsAg), and liver enzyme levels (e.g., ALT) are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, liver tissue may be collected for histological analysis and quantification of intrahepatic viral markers.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the development and evaluation of an antiviral agent like this compound.

Caption: A typical workflow for antiviral drug development.

Conclusion

This compound represented a novel approach to HBV therapy by targeting the host's innate immune system. The data from preclinical and early clinical studies demonstrated its potential to reduce viral markers. However, the subsequent safety concerns that led to the termination of its development for HBV underscore the challenges of developing immunomodulatory agents. The research conducted on this compound has contributed significantly to our understanding of the role of the RIG-I and NOD2 pathways in controlling HBV and will inform the development of future immunotherapies for chronic viral diseases. This technical guide serves as a consolidated resource for researchers and professionals in the field, providing a foundation for future investigations into host-targeting antivirals.

References

- 1. arigobio.com [arigobio.com]

- 2. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. access.wiener-lab.com [access.wiener-lab.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. sceti.co.jp [sceti.co.jp]

- 7. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure | Gut [gut.bmj.com]

Inarigivir Soproxil: A Deep Dive into its Core Mechanism of Interferon Signaling Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir soproxil (formerly SB 9200) is an orally bioavailable prodrug of SB 9000, a novel small molecule that acts as a potent agonist of the intracellular pattern recognition receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). By activating these key sensors of the innate immune system, this compound triggers a downstream signaling cascade, culminating in the robust induction of type I interferons (IFN) and a broad spectrum of interferon-stimulated genes (ISGs). This whitepaper provides a comprehensive technical overview of the core mechanism of action of this compound, detailing the signaling pathways involved, presenting key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its activity. While the clinical development of inarigivir for hepatitis B was halted due to safety concerns, the extensive research into its mechanism of action provides valuable insights for the development of future immunomodulatory and antiviral therapies.

Core Mechanism of Action: Dual Agonism of RIG-I and NOD2

This compound's primary mechanism of action is the activation of two distinct intracellular pattern recognition receptors: RIG-I and NOD2.[1][2] This dual agonism allows it to mimic a viral infection, thereby initiating a powerful innate immune response.

1.1. RIG-I Pathway Activation:

RIG-I is a cytosolic sensor that recognizes viral RNA, a key pathogen-associated molecular pattern (PAMP). Upon binding of its ligand, in this case, the active metabolite of inarigivir, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as a scaffold to assemble a signaling complex involving TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε). These kinases then phosphorylate and activate the transcription factor IRF3 (Interferon Regulatory Factor 3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).

1.2. NOD2 Pathway Activation:

NOD2 is another cytosolic sensor that typically recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Inarigivir's active form also activates NOD2, leading to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction initiates a signaling cascade that results in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and, in concert with IRF3, promotes the transcription of type I interferons and other pro-inflammatory cytokines.

The synergistic activation of both the RIG-I/MAVS/IRF3 and NOD2/RIPK2/NF-κB pathways by this compound leads to a potent and broad-spectrum antiviral state.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Hepatitis C Virus (HCV) [2]

| HCV Genotype | EC50 (µM) |

| 1a | 2.2 |

| 1b | 1.0 |

Table 2: In Vivo Antiviral Efficacy of this compound in Woodchucks Chronically Infected with Woodchuck Hepatitis Virus (WHV) [3]

| Treatment Group | Mean Serum WHV DNA Reduction (log10 copies/mL) | Mean Serum WHsAg Reduction (log10 IU/mL) |

| SB 9200 (12 weeks) followed by Entecavir (4 weeks) | 6.4 | 3.3 |

| Entecavir (4 weeks) followed by SB 9200 (12 weeks) | 4.2 | 1.1 |

Table 3: Phase 2 ACHIEVE Trial: Antiviral Efficacy of this compound in Treatment-Naïve Chronic Hepatitis B (HBV) Patients (12 Weeks Monotherapy) [1][4]

| This compound Dose | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | HBsAg Reduction >0.5 log10 at Week 12 or 24 (%) |

| 25 mg | 0.61 | -0.39 | 22 |

| 50 mg | N/A | N/A | 22 |

| 100 mg | N/A | -0.58 | 22 |

| 200 mg | 1.58 - 3.26 | -0.58 | 22 |

| Placebo | 0.04 | -0.15 | N/A |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

3.1. RIG-I Activation Assay (Cell-based Reporter Assay)

This assay measures the ability of a compound to activate the RIG-I signaling pathway, leading to the expression of a reporter gene under the control of an IFN-β promoter.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing a luciferase reporter gene driven by the IFN-β promoter.

-

Procedure:

-

Seed HEK293-IFN-β-luciferase cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a positive control (e.g., poly(I:C)).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Data is typically expressed as fold induction of luciferase activity over untreated control cells.

-

3.2. NOD2 Activation Assay (NF-κB Reporter Assay)

This assay determines if a compound can activate the NOD2 signaling pathway, which results in the activation of the transcription factor NF-κB.

-

Cell Line: HEK293 cells co-transfected with a human NOD2 expression vector and an NF-κB-luciferase reporter vector.

-

Procedure:

-

Co-transfect HEK293 cells with the NOD2 expression plasmid and the NF-κB reporter plasmid.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Treat the cells with different concentrations of this compound or a known NOD2 agonist (e.g., muramyl dipeptide - MDP).

-

Incubate for 18-24 hours.

-

Measure luciferase activity as described in the RIG-I activation assay.

-

Results are presented as fold induction of NF-κB-driven luciferase activity.

-

3.3. Quantification of Interferon-Stimulated Gene (ISG) Expression

This protocol measures the upregulation of ISG mRNA levels in response to treatment with this compound.

-

Cell Type: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Huh7).

-

Procedure:

-

Isolate PBMCs from healthy donor blood or culture the chosen cell line.

-

Treat the cells with this compound or a vehicle control for a specified time course (e.g., 6, 12, 24 hours).

-

Extract total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of specific ISGs (e.g., OAS1, MX1, ISG15) using quantitative real-time PCR (qRT-PCR) with gene-specific primers.

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression relative to the vehicle-treated control.

-

3.4. Clinical Virology Assays (from ACHIEVE Trial)

The following are general descriptions of the types of assays used to assess virological endpoints in the ACHIEVE trial.

-

HBV DNA Quantification: Serum HBV DNA levels were quantified using a real-time polymerase chain reaction (PCR) assay with a lower limit of quantification (LLOQ) appropriate for clinical monitoring.

-

HBV RNA Quantification: Serum HBV RNA levels were measured using a specific reverse transcription quantitative PCR (RT-qPCR) assay designed to detect pregenomic RNA.

-

HBsAg Quantification: Quantitative measurement of hepatitis B surface antigen (HBsAg) in serum was performed using a commercially available immunoassay (e.g., Abbott Architect).

Visualizations

Signaling Pathways

Caption: this compound signaling pathway.

Experimental Workflow

Caption: Experimental workflow for Inarigivir.

Conclusion

This compound represents a significant effort in the development of oral immunomodulators for viral diseases. Its dual agonism of RIG-I and NOD2 provides a powerful mechanism for inducing a broad and robust interferon-mediated antiviral response. The data from preclinical and clinical studies clearly demonstrate its ability to activate the innate immune system and reduce viral markers. Although its development for HBV has been discontinued, the wealth of knowledge generated from the study of inarigivir's mechanism of action, as detailed in this whitepaper, remains a valuable resource for the scientific community. These insights will undoubtedly inform the design and development of the next generation of innate immune agonists for the treatment of viral infections and other diseases.

References

- 1. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]

- 4. invivogen.com [invivogen.com]

The Conversion of Inarigivir Soproxil: A Technical Overview of a Novel Innate Immunity Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inarigivir Soproxil (formerly SB 9200) is an orally bioavailable prodrug of SB 9000, a novel small molecule designed to activate the innate immune system for antiviral therapy. Developed initially for chronic hepatitis B (HBV) and hepatitis C (HCV) infections, its mechanism relies on the intracellular conversion to its active moiety, SB 9000, which functions as an agonist for the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways. This activation triggers a downstream signaling cascade, leading to the production of interferons (IFNs) and interferon-stimulated genes (ISGs), mimicking the body's natural antiviral response. This technical guide provides an in-depth analysis of the prodrug conversion, mechanism of action, and key experimental data associated with this compound.

Introduction

This compound was a first-in-class immunomodulatory agent with a unique dual mechanism: direct antiviral activity and the stimulation of host innate immunity.[1] The core concept was to deliver the active dinucleotide, SB 9000, which would otherwise have poor oral bioavailability, via a soproxil prodrug strategy. This approach facilitates absorption and subsequent intracellular hydrolysis to release the active compound. While the clinical development for HBV was halted due to safety concerns, the underlying science of its conversion and pathway activation remains a valuable case study for prodrug design and innate immunity modulation.[2]

Prodrug Conversion: From this compound to SB 9000

The conversion of the inactive prodrug, this compound (SB 9200), into the pharmacologically active SB 9000 is a critical step for its biological function.

Mechanism of Conversion

The conversion is a one-step hydrolysis reaction. The "soproxil" promoiety, an isopropyl carbonate group attached via a thoxymethyl linker to the phosphate backbone, is cleaved by intracellular esterases. This enzymatic action is rapid and releases the active SB 9000 dinucleotide. In vitro metabolism studies using liver microsomes have indicated that this conversion is primarily mediated by esterases, not cytochrome P450 (CYP) enzymes.

Experimental Workflow for In Vitro Conversion Analysis

The following diagram outlines a typical workflow to assess the conversion of the prodrug in a laboratory setting.

Mechanism of Action of SB 9000

Once converted, SB 9000 activates the innate immune system by targeting cytosolic pattern recognition receptors (PRRs).

RIG-I and NOD2 Pathway Activation

SB 9000 acts as an agonist for both RIG-I and NOD2.[1] This dual activation is a key feature of its mechanism.

-

RIG-I Activation: RIG-I is a cytosolic sensor that typically recognizes viral RNA. SB 9000 mimics this pathogen-associated molecular pattern (PAMP), causing a conformational change in RIG-I.

-

NOD2 Activation: NOD2 is another cytosolic sensor that recognizes bacterial peptidoglycan fragments. Its activation by SB 9000 suggests a broader immunomodulatory capability.

This dual agonism leads to the recruitment of the adaptor protein MAVS (Mitochondrial Antiviral-Signaling protein), triggering two primary downstream signaling pathways involving IRF3/7 and NF-κB. This culminates in the robust production of Type I and Type III interferons and other pro-inflammatory cytokines.

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by SB 9000.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in various preclinical and clinical settings.

In Vitro Antiviral Activity

The potency of this compound was assessed using HCV replicon systems, which are cell-based assays that measure the replication of viral RNA.

Table 1: In Vitro Anti-HCV Activity of this compound

| HCV Genotype | EC₅₀ (µM) | EC₉₀ (µM) | Assay System |

|---|---|---|---|

| Genotype 1a | 2.2 | 8.0 | HCV Replicon |

| Genotype 1b | 1.0 | 6.0 | HCV Replicon |

Data sourced from MedChemExpress.[1]

Clinical Antiviral Activity (HBV)

Data from the Phase 2 ACHIEVE trial demonstrated a dose-dependent antiviral effect in treatment-naïve patients with chronic HBV after 12 weeks of monotherapy.

Table 2: Antiviral Response in HBV Patients (ACHIEVE Trial)

| Inarigivir Daily Dose | Mean Reduction in HBV DNA (log₁₀ IU/mL) | Mean Reduction in HBV RNA (log₁₀ U/mL) | Mean Reduction in HBsAg (log₁₀ IU/mL) |

|---|---|---|---|

| 25 mg | 0.61 | 0.39 | 0.10 |

| 50 mg | N/A | N/A | >0.5 in 30% of patients |

| 100 mg | N/A | N/A | N/A |

| 200 mg | 1.58 | 0.58 | 0.18 |

| Placebo | 0.04 | 0.15 | +0.003 |

Data compiled from presentations of the ACHIEVE trial results.[3][4][5][6]

Note: Detailed human pharmacokinetic data (Cmax, Tmax, AUC) for this compound and its active metabolite SB 9000 are not publicly available in peer-reviewed literature.

Experimental Protocols

Protocol: In Vitro HCV Replicon Assay

This protocol outlines a method to determine the half-maximal effective concentration (EC₅₀) of a compound against HCV replication.

-

Cell Plating: Seed Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) into 384-well plates at a density of 2,000 cells/well. Incubate for 24 hours.[7]

-

Compound Preparation: Perform a serial 1:3 dilution of this compound in DMSO to create a 10-point dose titration.[7]

-

Cell Treatment: Add 0.4 µL of the diluted compound to the cell plates (in quadruplicate), achieving a final concentration range typically from low nanomolar to mid-micromolar. Include DMSO-only wells as negative controls.[7]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

Lysis and Readout: Lyse the cells and measure the activity of the luciferase reporter. The luminescence signal is directly proportional to the level of HCV RNA replication.

-

Data Analysis: Normalize the luminescence data to the DMSO controls. Calculate EC₅₀ values by fitting the dose-response data to a four-parameter non-linear regression curve.[7]

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for quantifying this compound and SB 9000 in plasma samples. Specific parameters for these molecules are not publicly available and would require optimization.

-

Sample Preparation: To 50 µL of plasma, add 200 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., d8-Inarigivir Soproxil) to precipitate proteins.[8]

-

Extraction: Vortex the sample for 5 minutes, then centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Dilution & Injection: Transfer the supernatant to a new plate or vial and inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.

-

Chromatographic Separation: Separate the analyte from matrix components using a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 3 µm) with a gradient mobile phase, typically consisting of water and acetonitrile with a formic acid modifier.[9]

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for the parent drug, the active metabolite, and the internal standard.[8]

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations in the unknown samples by comparing the peak area ratios of the analyte to the internal standard.

Conclusion

This compound represents a sophisticated application of prodrug chemistry to enable the oral delivery of an immunostimulatory dinucleotide. Its mechanism, centered on the activation of the RIG-I and NOD2 pathways, provides a powerful method for inducing a broad antiviral state. While its clinical development was ultimately unsuccessful, the data gathered from its preclinical and clinical evaluation offer valuable insights for the ongoing development of novel immunomodulators and antiviral therapies. The experimental frameworks outlined here provide a basis for the continued study of such compounds by the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Quantitative Determination of ABT-925 in Human Plasma by On-Line SPE and LC-MS/MS: Validation and Sample Analysis in Phase II Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Inarigivir Soproxil: A Deep Dive into its Modulation of the Host Immune Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir Soproxil (SB 9200) is a novel, orally bioavailable small molecule immunomodulator that has been investigated for the treatment of chronic hepatitis B (CHB). It functions as a dual agonist of the intracellular pattern recognition receptors (PRRs), Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). By activating these key sensors of the innate immune system, this compound triggers a downstream signaling cascade, culminating in the production of interferons (IFNs) and other pro-inflammatory cytokines, thereby inducing a potent antiviral state. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the host immune response, and a summary of key clinical findings. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with an estimated 257 million people living with the disease in 2015.[1] Current therapies, such as nucleos(t)ide analogues (NUCs) and interferon-alpha (IFN-α), can suppress viral replication but rarely lead to a functional cure, defined as the loss of hepatitis B surface antigen (HBsAg).[1] This has spurred the development of new therapeutic strategies aimed at modulating the host immune response to achieve durable viral control. This compound emerged as a promising candidate in this landscape, designed to activate the host's own innate immune defenses to combat HBV infection.

Mechanism of Action: Dual Agonism of RIG-I and NOD2

This compound is a dinucleotide prodrug that is intracellularly converted to its active triphosphate form.[2] Its primary mechanism of action is the activation of two distinct PRRs: RIG-I and NOD2.[2][3][4]

RIG-I Pathway Activation

RIG-I is a cytosolic sensor that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate. Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS), triggering the formation of a signaling complex that activates downstream transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[5] Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of type I and type III interferons, as well as other interferon-stimulated genes (ISGs), which establish an antiviral state within the cell and in neighboring cells.[5]

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]

- 5. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

Cellular Targets of Inarigivir Soproxil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir soproxil (formerly SB 9200) is an orally bioavailable prodrug of a dinucleotide that was developed as a novel immunomodulatory agent with broad-spectrum antiviral activity. Its primary mechanism of action is the activation of the innate immune system through the engagement of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-inducible gene I (RIG-I) and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] By acting as an agonist for these receptors, Inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby inducing an antiviral state in the host.[1] The development of this compound was halted during Phase IIb clinical trials due to serious adverse events, including patient mortality and hepatotoxicity.[3][4] This guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize it.

Primary Cellular Targets

The principal cellular targets of the active form of this compound are:

-

Retinoic acid-inducible gene I (RIG-I): A cytosolic PRR that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate group. Inarigivir mimics this viral RNA signature, leading to the activation of RIG-I.

-

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2): Another intracellular PRR that typically recognizes muramyl dipeptide, a component of bacterial peptidoglycan. Inarigivir also activates NOD2, contributing to the overall immune response.[1][2]

Mechanism of Action and Signaling Pathways

Upon administration, the prodrug this compound is metabolized to its active form, which then engages with RIG-I and NOD2 in the cytoplasm of host cells.

RIG-I Signaling Pathway

The activation of RIG-I by Inarigivir initiates a well-defined signaling cascade:

-

Conformational Change and Oligomerization: Binding of the active metabolite of Inarigivir to the helicase domain of RIG-I induces a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the oligomerization of RIG-I.

-

MAVS Activation: The exposed CARDs of RIG-I interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS), which is located on the outer mitochondrial membrane. This interaction triggers the aggregation and activation of MAVS.

-

Recruitment of Downstream Effectors: Activated MAVS serves as a scaffold to recruit downstream signaling molecules, including TNF receptor-associated factors (TRAFs) such as TRAF3 and TRAF6.

-

Activation of Kinases: The recruitment of TRAFs leads to the activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

-

IRF3/7 Phosphorylation: TBK1 and IKKε phosphorylate the interferon regulatory factors 3 and 7 (IRF3 and IRF7).

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 and IRF7 dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes (e.g., IFN-α and IFN-β) and other interferon-stimulated genes (ISGs), leading to their transcription.[5]

NOD2 Signaling Pathway

Activation of NOD2 by Inarigivir contributes to the inflammatory response, primarily through the activation of the NF-κB pathway. This pathway synergizes with the RIG-I pathway to mount a robust antiviral response.

Diagrams of Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Suppression of hepatitis B virus through therapeutic activation of RIG-I and IRF3 signaling in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Inarigivir Soproxil: A Technical Guide to its Mechanism of Viral Replication Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inarigivir Soproxil (formerly SB 9200) is a first-in-class, orally bioavailable prodrug of a dinucleotide that functions as a potent agonist of the innate immune sensors, Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). By activating these intracellular pattern recognition receptors (PRRs), this compound triggers a downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This host-mediated antiviral response forms the basis of its broad-spectrum activity against a range of RNA and DNA viruses, including Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action: Dual Agonism of RIG-I and NOD2

This compound is designed to mimic viral pathogen-associated molecular patterns (PAMPs), thereby activating the host's innate immune system. Its primary mechanism of action involves the activation of two distinct intracellular PRRs:

-

RIG-I: A key cytosolic sensor of viral RNA, RIG-I activation by this compound initiates a signaling cascade that is central to its antiviral effects.[1][2]

-

NOD2: A cytosolic sensor of bacterial peptidoglycans, NOD2 activation by this compound contributes to the overall inflammatory and antiviral response.[1][2]

The RIG-I Signaling Pathway

Upon intracellular conversion to its active form, this compound binds to the helicase domain of RIG-I. This binding induces a conformational change in RIG-I, exposing its caspase activation and recruitment domains (CARDs). The exposed CARDs then interact with the mitochondrial antiviral-signaling protein (MAVS), leading to MAVS aggregation and the recruitment of downstream signaling molecules. This culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which translocate to the nucleus and induce the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[3][4]

The NOD2 Signaling Pathway

This compound also activates NOD2, which signals through the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction leads to the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, contributing to the pro-inflammatory cytokine response. While the role of NOD2 in antiviral immunity is less characterized than that of RIG-I, its activation by this compound likely synergizes with RIG-I signaling to produce a more robust antiviral state.[1][5]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified in both preclinical and clinical settings.

Preclinical Data: Anti-HCV Activity

This compound has demonstrated potent activity against HCV replication in in vitro replicon systems.

| HCV Genotype | EC50 (µM) | EC90 (µM) |

| Genotype 1a | 2.2 | 8.0 |

| Genotype 1b | 1.0 | 6.0 |

| Table 1: In vitro anti-HCV activity of this compound in replicon cells.[1][2] |

Clinical Data: Anti-HBV Activity in a Phase 2 Study

A Phase 2, open-label, randomized study (ACHIEVE trial, NCT02751996) evaluated the safety and efficacy of this compound in treatment-naïve patients with chronic HBV. The study demonstrated dose-dependent reductions in key viral markers after 12 weeks of monotherapy.

| This compound Dose | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | Mean HBsAg Reduction (log10 IU/mL) |

| 25 mg | -0.61 | -0.39 | -0.10 |

| 50 mg | -0.85 | -0.42 | -0.12 |

| 100 mg | -1.23 | -0.51 | -0.15 |

| 200 mg | -1.58 | -0.58 | -0.18 |

| Placebo | -0.04 | -0.15 | +0.003 |

| Table 2: Mean reduction in HBV viral markers after 12 weeks of this compound monotherapy.[6] |

Experimental Protocols

In Vitro HCV Replicon Assay

The antiviral activity of this compound against HCV was assessed using a high-throughput, 384-well luciferase-based assay with Huh-7 cell lines stably harboring HCV genotype 1b or 2a subgenomic replicons containing a Renilla luciferase reporter gene.[7]

Methodology:

-

Cell Plating: Huh-7 cells harboring the HCV replicon are seeded into 384-well plates.

-

Compound Addition: this compound is serially diluted and added to the wells.

-

Incubation: Plates are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay: A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of HCV replication, is measured.

-

Cytotoxicity Assay: A concurrent assay is performed to assess the effect of the compound on cell viability.

-

Data Analysis: The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) are calculated.

In Vivo Woodchuck Hepatitis Virus (WHV) Model

The in vivo antiviral efficacy of this compound was evaluated in woodchucks chronically infected with WHV, a well-established model for HBV infection.[1]

Methodology:

-

Animal Model: Woodchucks chronically infected with WHV were used.

-

Treatment Groups: Animals were divided into treatment and control groups.

-

Drug Administration: this compound was administered orally once daily. In some studies, it was given in sequence with a nucleoside analog like Entecavir.

-

Monitoring: Serum viremia (WHV DNA) and antigenemia (WHV surface antigen) were monitored regularly.

-

Outcome Measures: The primary outcomes were the reduction in serum WHV DNA and surface antigen levels.

Phase 2 Clinical Trial in Chronic Hepatitis B (ACHIEVE - NCT02751996)

This was a Phase 2, multicenter, randomized, open-label study to evaluate the safety, pharmacokinetics, and antiviral efficacy of this compound in treatment-naïve adults with chronic HBV infection.[6]

Methodology:

-

Patient Population: Treatment-naïve adults with chronic HBV infection.

-

Study Design: Patients were randomized to receive one of four doses of this compound or a placebo once daily for 12 weeks.

-

Assessments: Safety and tolerability were the primary endpoints. Efficacy was assessed by measuring changes in HBV DNA, HBV RNA, and HBsAg levels from baseline.

-

Follow-up: Patients were followed up to monitor for any delayed adverse events and to assess the durability of the antiviral response.

Conclusion and Future Directions